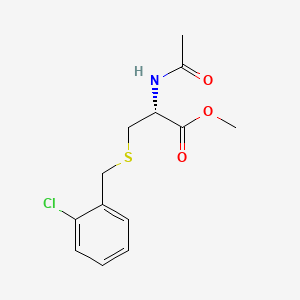
4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione is a complex organic compound that features a thiolane ring with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione typically involves multiple steps, including the formation of the thiolane ring and the introduction of the hydroxy, methyl, and sulfinyl groups. Common synthetic routes may involve:
Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Functional Groups: Hydroxy and methyl groups can be introduced through substitution reactions, while the sulfinyl group can be added via oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The hydroxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group would yield a sulfone, while reduction would yield a sulfide.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and sulfinyl groups could play key roles in these interactions.
Comparación Con Compuestos Similares
Similar compounds to 4-Hydroxy-2-methyl-3-(octane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione include other thiolane derivatives with different functional groups. These compounds can be compared based on their chemical reactivity, stability, and applications. For example:
4-Hydroxy-2-methyl-3-(octane-1-sulfonyl)-1lambda~6~-thiolane-1,1-dione: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-Hydroxy-2-methyl-3-(octane-1-thio)-1lambda~6~-thiolane-1,1-dione: Similar structure but with a thio group instead of a sulfinyl group.
Propiedades
Número CAS |
79552-42-4 |
|---|---|
Fórmula molecular |
C13H26O4S2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
5-methyl-4-octylsulfinyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C13H26O4S2/c1-3-4-5-6-7-8-9-18(15)13-11(2)19(16,17)10-12(13)14/h11-14H,3-10H2,1-2H3 |
Clave InChI |
LEWMREDPNMEKID-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCS(=O)C1C(S(=O)(=O)CC1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


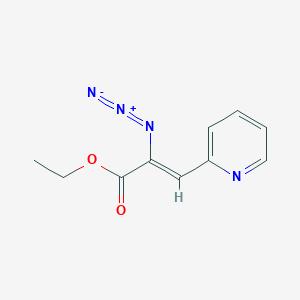

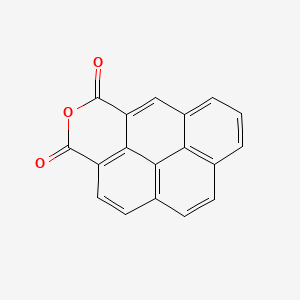
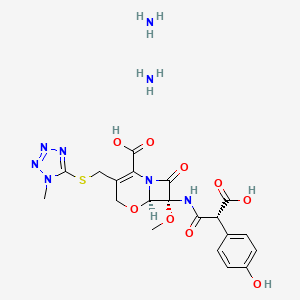
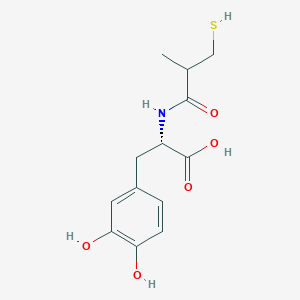
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)

![1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14430473.png)
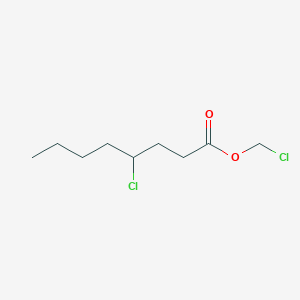

![2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430482.png)
![2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate](/img/structure/B14430488.png)
